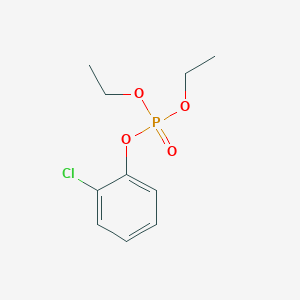
(2-chlorophenyl) diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorophenyl) diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphoric acid esterified with o-chlorophenyl and diethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, o-chlorophenyl diethyl ester typically involves the esterification of phosphoric acid with o-chlorophenol and diethyl alcohol. The reaction can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions. Commonly, the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, o-chlorophenyl diethyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chlorophenyl) diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohols.
Substitution: The chlorine atom in the o-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water, and heat.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Phosphoric acid, o-chlorophenol, and diethyl alcohol.
Substitution: Substituted phosphoric acid esters.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Organic Synthesis:
- Reagent in Chemical Reactions: (2-Chlorophenyl) diethyl phosphate serves as a reagent in various organic synthesis processes, facilitating the formation of more complex organophosphorus compounds through substitution and hydrolysis reactions.
-
Biological Activity Studies:
- Investigated for Biological Interactions: Research indicates potential interactions with biological macromolecules, particularly enzymes involved in neurotransmission pathways. Its reactivity suggests possible applications in studying enzyme inhibition mechanisms.
-
Pharmaceutical Development:
- Therapeutic Potential: Studies have explored its antimicrobial and anticancer properties, highlighting its potential as a lead compound in drug development. For instance, its derivatives have been assessed for efficacy against specific cancer cell lines.
-
Agricultural Applications:
- Insecticide and Herbicide Use: The compound exhibits biological activity against pests, making it a candidate for use as an insecticide or herbicide in agricultural practices. Its effectiveness is attributed to its ability to disrupt pest metabolic pathways.
A study published in the Journal of Agricultural and Food Chemistry investigated the effects of this compound on various pest species. The results demonstrated significant toxicity levels, indicating its potential as a viable agricultural pesticide .
Case Study 2: Pharmaceutical Investigations
Research published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer properties of derivatives of this compound. The findings suggested that certain modifications enhanced cytotoxicity against human cancer cell lines, supporting further development as a therapeutic agent .
Wirkmechanismus
The mechanism of action of phosphoric acid, o-chlorophenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, phenyl diethyl ester
- Phosphoric acid, o-methylphenyl diethyl ester
- Phosphoric acid, p-chlorophenyl diethyl ester
Uniqueness
(2-chlorophenyl) diethyl phosphate is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
16462-86-5 |
|---|---|
Molekularformel |
C10H14ClO4P |
Molekulargewicht |
264.64 g/mol |
IUPAC-Name |
(2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
APOXHPYVMRKTKO-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=CC=C1Cl |
Key on ui other cas no. |
16462-86-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















